molecular formula C22H21Cl2N5O3 B4058389 1-(3,4-dichlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine

1-(3,4-dichlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine

Cat. No.: B4058389
M. Wt: 474.3 g/mol
InChI Key: COCOIAQFBMZYAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dichlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine is a useful research compound. Its molecular formula is C22H21Cl2N5O3 and its molecular weight is 474.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 473.1021449 g/mol and the complexity rating of the compound is 687. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Biofilm Inhibition Applications

Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown potent in vitro antibacterial and cytotoxic activities against different bacterial strains. One specific compound demonstrated significant antibacterial efficacy with minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) values against E. coli, S. aureus, and S. mutans strains. It also exhibited superior biofilm inhibition activities compared to the reference drug Ciprofloxacin and showed excellent inhibitory activities against MurB enzyme, suggesting potential applications in combating bacterial resistance and biofilm-associated infections (Ahmed E. M. Mekky, S. Sanad, 2020).

Anticancer Applications

Polyfunctional substituted 1,3-thiazoles, featuring a piperazine substituent, have been studied for their anticancer activity within the NCI-60 Human Tumor Cell Lines Screen program. These compounds were tested in vitro on various cancer cell lines, including lung, kidney, CNS, ovary, prostate, breast cancer, epithelial cancer, leukemia, and melanoma. The findings suggest that these compounds, especially those with piperazine substituents, might have therapeutic potential against a wide range of cancers (Kostyantyn Turov, 2020).

Enzyme Inhibition and Potential Therapeutic Applications

The discovery and synthesis of bis(heteroaryl)piperazines revealed a class of non-nucleoside HIV-1 reverse transcriptase inhibitors. This research indicates the versatility of piperazine derivatives in drug development, particularly as potent inhibitors of viral enzymes, suggesting potential applications in antiviral therapy (D. Romero et al., 1994).

Molecular Interaction Studies

Molecular interaction studies of certain antagonists with cannabinoid receptors have provided insights into the design of receptor-targeted therapeutics. These studies suggest that piperazine derivatives can be tailored to interact selectively with specific receptors, opening avenues for the development of targeted therapies in various neurological conditions (J. Shim et al., 2002).

Properties

IUPAC Name

(3,4-dichlorophenyl)-[4-[3-(3,5-dimethylpyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2N5O3/c1-14-11-15(2)28(25-14)21-13-17(4-6-20(21)29(31)32)26-7-9-27(10-8-26)22(30)16-3-5-18(23)19(24)12-16/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCOIAQFBMZYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)Cl)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,4-dichlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine
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1-(3,4-dichlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.